molecular formula C10H15NO4S B6232916 tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate CAS No. 2408963-62-0

tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate

Cat. No.: B6232916
CAS No.: 2408963-62-0
M. Wt: 245.30 g/mol
InChI Key: DJKMEKURCWDTDC-UHFFFAOYSA-N
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Description

tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate: is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol It is characterized by the presence of a tert-butyl group, a dioxothiomorpholine ring, and an acetate group

Preparation Methods

The synthesis of tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate typically involves the reaction of tert-butyl acetate with a suitable thiomorpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxothiomorpholine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The acetate group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate can be compared with other similar compounds, such as:

Properties

CAS No.

2408963-62-0

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate

InChI

InChI=1S/C10H15NO4S/c1-10(2,3)15-8(13)4-6-9(14)11-7(12)5-16-6/h6H,4-5H2,1-3H3,(H,11,12,14)

InChI Key

DJKMEKURCWDTDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)NC(=O)CS1

Purity

95

Origin of Product

United States

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